4-{[(E)-(4-bromophenyl)methylidene]amino}benzenesulfonamide
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Overview
Description
4-{[(E)-(4-bromophenyl)methylidene]amino}benzenesulfonamide is a Schiff base compound derived from the condensation of 4-bromobenzaldehyde and sulfanilamide. Schiff bases are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-bromophenyl)methylidene]amino}benzenesulfonamide typically involves the condensation reaction between 4-bromobenzaldehyde and sulfanilamide in the presence of an acid or base catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or under reflux conditions . The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(4-bromophenyl)methylidene]amino}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(E)-(4-bromophenyl)methylidene]amino}benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-bromophenyl)methylidene]amino}benzenesulfonamide involves its ability to form complexes with metal ions, which can enhance its biological activity. The Schiff base moiety can coordinate with metal ions through the nitrogen and oxygen atoms, forming stable complexes that can interact with biological targets . These metal complexes can inhibit enzymes or disrupt cellular processes, leading to antibacterial, antifungal, or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-N-(5-methylisoxazol-3-yl)benzenesulfonamide
- 4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide
Uniqueness
4-{[(E)-(4-bromophenyl)methylidene]amino}benzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s ability to interact with biological targets. Additionally, the Schiff base moiety provides a versatile platform for further functionalization and derivatization, allowing for the development of a wide range of derivatives with diverse properties.
Properties
Molecular Formula |
C13H11BrN2O2S |
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Molecular Weight |
339.21 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11BrN2O2S/c14-11-3-1-10(2-4-11)9-16-12-5-7-13(8-6-12)19(15,17)18/h1-9H,(H2,15,17,18) |
InChI Key |
VMZOLDHBHAOFQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)N)Br |
Origin of Product |
United States |
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